molecular formula C14H26O6S B3393848 Dibutyl 3,3'-sulfonyldipropanoate CAS No. 5423-27-8

Dibutyl 3,3'-sulfonyldipropanoate

Cat. No.: B3393848
CAS No.: 5423-27-8
M. Wt: 322.42 g/mol
InChI Key: VUUQFLLRJFDANW-UHFFFAOYSA-N
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Description

Dibutyl 3,3’-sulfonyldipropanoate is an organic compound with the molecular formula C14H26O6S. It is a member of the ester family and contains a sulfone group, which is characterized by the presence of a sulfur atom bonded to two oxygen atoms. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl 3,3’-sulfonyldipropanoate typically involves the esterification of 3,3’-sulfonyldipropanoic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of dibutyl 3,3’-sulfonyldipropanoate is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Dibutyl 3,3’-sulfonyldipropanoate undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfone group can yield sulfides.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different esters or acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alcohols, amines, or thiols can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various esters or acids depending on the nucleophile used.

Scientific Research Applications

Dibutyl 3,3’-sulfonyldipropanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the manufacture of polymers, resins, and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of dibutyl 3,3’-sulfonyldipropanoate involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The ester groups can also undergo hydrolysis, releasing butanol and 3,3’-sulfonyldipropanoic acid, which can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phthalate: Another ester used as a plasticizer, but lacks the sulfone group.

    Dimethyl sulfone: Contains a sulfone group but lacks the ester functionality.

    Dibutyl sebacate: An ester with a longer carbon chain but no sulfone group.

Uniqueness

Dibutyl 3,3’-sulfonyldipropanoate is unique due to the presence of both ester and sulfone groups, which confer distinct chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

IUPAC Name

butyl 3-(3-butoxy-3-oxopropyl)sulfonylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O6S/c1-3-5-9-19-13(15)7-11-21(17,18)12-8-14(16)20-10-6-4-2/h3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUQFLLRJFDANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCS(=O)(=O)CCC(=O)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278542
Record name dibutyl 3,3'-sulfonyldipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5423-27-8
Record name NSC8187
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8187
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dibutyl 3,3'-sulfonyldipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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